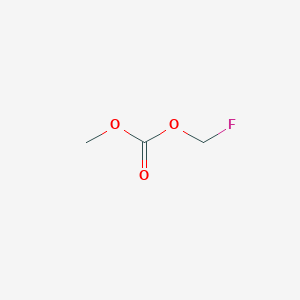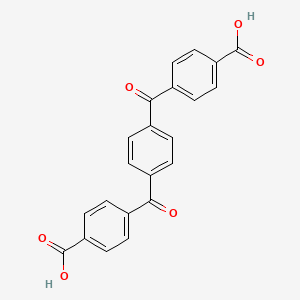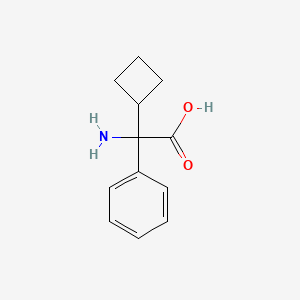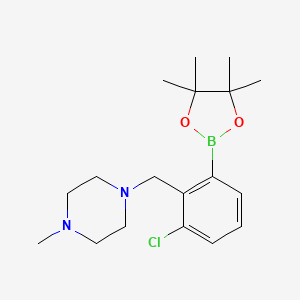
3-氯-2-(4-甲基哌嗪甲基)苯硼酸,频哪醇酯
描述
“3-Chloro-2-(4-methylpiperazinomethyl)phenylboronic acid, pinacol ester” is a type of boronic ester . Boronic esters, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis . They are generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction .
Synthesis Analysis
The synthesis of boronic esters involves catalytic protodeboronation. This process is not well developed, but there are protocols available on the functionalizing deboronation of alkyl boronic esters . The catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizes a radical approach .Molecular Structure Analysis
The molecular structure of “3-Chloro-2-(4-methylpiperazinomethyl)phenylboronic acid, pinacol ester” is represented by the empirical formula C18H28BClN2O2 .Chemical Reactions Analysis
Boronic esters are involved in various chemical reactions. One of the most common reactions is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . Another reaction is the catalytic protodeboronation of pinacol boronic esters, which allows for formal anti-Markovnikov alkene hydromethylation .科学研究应用
Hydrolysis Study
Scientific Field
This application falls under the field of Biochemistry .
Application Summary
Phenylboronic pinacol esters, including “3-Chloro-2-(4-methylpiperazinomethyl)phenylboronic acid, pinacol ester”, are studied for their susceptibility to hydrolysis at physiological pH . This is important for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Method of Application
The kinetics of hydrolysis of these esters is studied, which is dependent on the substituents in the aromatic ring . The pH also strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
Results or Outcomes
The study found that these boronic pinacol esters are only marginally stable in water . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Suzuki–Miyaura Coupling
Scientific Field
This application is in the field of Organic Chemistry .
Application Summary
Boron reagents, including “1-(2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-4-methylpiperazine”, are used in Suzuki–Miyaura (SM) cross-coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Method of Application
The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . However, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Results or Outcomes
The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacological Applications
Scientific Field
This application is in the field of Pharmacology .
Application Summary
Diazine alkaloids, which include compounds like “1-(2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-4-methylpiperazine”, are a widespread class of two-nitrogen containing compounds in nature (DNA, RNA, flavors, and fragrances) and constitute a central building block for a wide range of pharmacological applications .
Method of Application
These compounds are used in the synthesis of various drugs and therapeutic agents due to their diverse chemical structures . They are found as mono-systems, fused or annulated in pharmaceutical, agrochemical or materials .
Results or Outcomes
Diazines are reported to exhibit a wide range of biological activities including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Chemical Synthesis
Scientific Field
This application is in the field of Chemical Synthesis .
Application Summary
“3-Chloro-2-(4-methylpiperazinomethyl)phenylboronic acid, pinacol ester” is a type of boronic pinacol ester, which are commonly used in chemical synthesis .
Method of Application
These compounds are often used as reagents in various chemical reactions due to their stability and reactivity . They can be used to introduce boron into a molecule, which can then be used in subsequent reactions .
Results or Outcomes
The use of these boronic pinacol esters in chemical synthesis allows for the creation of a wide range of complex molecules . They are particularly useful in the synthesis of pharmaceuticals and other biologically active compounds .
Drug Synthesis
Scientific Field
This application is in the field of Pharmaceutical Chemistry .
Application Summary
Compounds like “1-(2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-4-methylpiperazine” are used in the synthesis of various drugs . They are often used as intermediates in the production of pharmaceuticals .
Method of Application
These compounds can be used in various chemical reactions to introduce specific functional groups into a molecule . This allows for the creation of a wide range of complex molecules that can be used as drugs .
Results or Outcomes
The use of these compounds in drug synthesis has led to the creation of a wide range of pharmaceuticals . These drugs have various therapeutic effects, including anti-inflammatory, analgesic, antihypertensive, and more .
Material Science
Scientific Field
This application is in the field of Material Science .
Application Summary
“3-Chloro-2-(4-methylpiperazinomethyl)phenylboronic acid, pinacol ester” and similar compounds are used in the field of material science . They can be used in the creation of various materials, including polymers and ceramics .
Method of Application
These compounds can be used in various chemical reactions to create materials with specific properties . For example, they can be used to introduce boron into a material, which can then be used to create boron-containing materials .
Results or Outcomes
The use of these compounds in material science has led to the creation of a wide range of materials with unique properties . These materials have various applications, including in electronics, energy storage, and more .
安全和危害
While specific safety and hazard information for “3-Chloro-2-(4-methylpiperazinomethyl)phenylboronic acid, pinacol ester” is not available, phenylboronic acid pinacol ester, a similar compound, has certain hazards. It is harmful if swallowed and can cause eye irritation, skin irritation, and respiratory irritation .
未来方向
The future directions in the research and application of boronic esters like “3-Chloro-2-(4-methylpiperazinomethyl)phenylboronic acid, pinacol ester” could involve the development of more efficient and diverse synthetic methods, as well as the exploration of their use in various chemical reactions .
属性
IUPAC Name |
1-[[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-4-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BClN2O2/c1-17(2)18(3,4)24-19(23-17)15-7-6-8-16(20)14(15)13-22-11-9-21(5)10-12-22/h6-8H,9-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOGHCPIVFYEAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)CN3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101116241 | |
| Record name | Piperazine, 1-[[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101116241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(4-methylpiperazinomethyl)phenylboronic acid, pinacol ester | |
CAS RN |
2096340-35-9 | |
| Record name | Piperazine, 1-[[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-4-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096340-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazine, 1-[[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101116241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



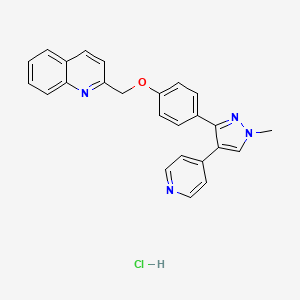
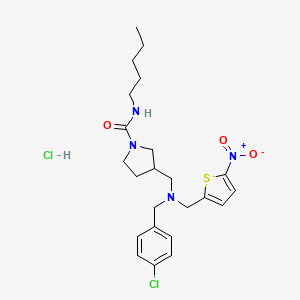
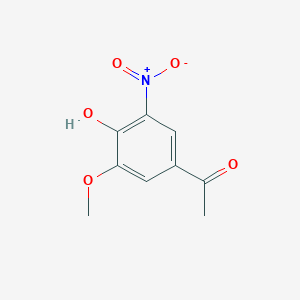
![(2E)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B3049457.png)
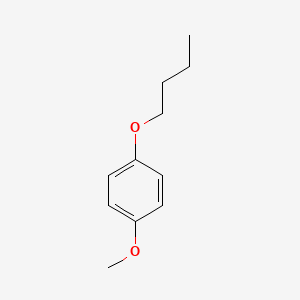
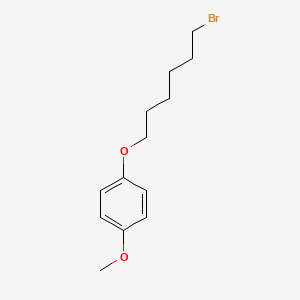
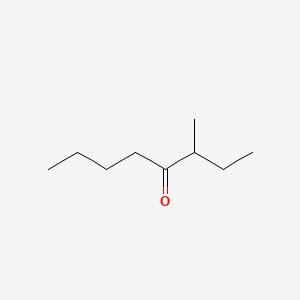
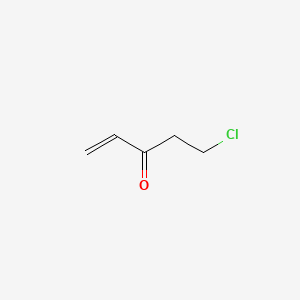
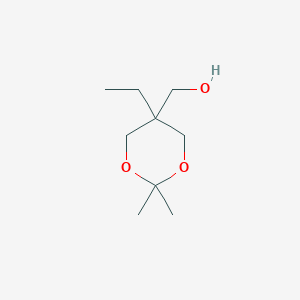
![1-[(2-Chloroethyl)thio]-4-methylbenzene](/img/structure/B3049466.png)
